N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
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Description
N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C25H19ClFN3O3S and its molecular weight is 495.95. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Agents
Research on derivatives structurally related to N-(2-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide has indicated potential antibacterial and antifungal applications. A study on novel thiazolidinone and acetidinone derivatives, including similar structures, revealed their antimicrobial activity against different micro-organisms, underscoring the potential of these compounds in combating bacterial and fungal infections (Mistry, Desai, & Intwala, 2009). Furthermore, compounds synthesized from related structures have been evaluated for their in vitro antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the significance of these molecules in developing new antimicrobial agents (Juddhawala, Parekh, & Rawal, 2011).
Anti-inflammatory Activity
Derivatives of the compound have been synthesized and tested for anti-inflammatory activity, highlighting the therapeutic potential of these molecules in treating inflammatory diseases. For instance, a series of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives exhibited significant anti-inflammatory activity, suggesting the relevance of these compounds in the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Anticonvulsant Evaluation
Further studies on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have demonstrated significant anticonvulsant activity, indicating the potential use of these compounds in epilepsy treatment. The evaluation of these derivatives using maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models showed promising results, highlighting their potential as effective anticonvulsant compounds (Nath et al., 2021).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O3S/c1-15-6-11-21-18(12-15)25(30(23(32)14-34-25)17-9-7-16(27)8-10-17)24(33)29(21)13-22(31)28-20-5-3-2-4-19(20)26/h2-12H,13-14H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLRPDWQFKMSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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